molecular formula C13H16ClNO B11875381 3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2h)-yl)propan-1-one CAS No. 92020-81-0

3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2h)-yl)propan-1-one

Katalognummer: B11875381
CAS-Nummer: 92020-81-0
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: UHNUQOTVCXZOPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS: 92020-86-5) is a chloro-substituted propanone derivative featuring a 4-methyl-3,4-dihydroquinoline moiety. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.72 g/mol and a calculated XLogP3 of 2.6, indicating moderate lipophilicity . The compound’s structure combines a tetrahydroquinoline scaffold—a pharmacophore associated with central nervous system (CNS) activity and anti-inflammatory properties—with a chloro-propanone group, which may enhance reactivity and interaction with biological targets.

Eigenschaften

CAS-Nummer

92020-81-0

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

3-chloro-1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C13H16ClNO/c1-10-7-9-15(13(16)6-8-14)12-5-3-2-4-11(10)12/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

UHNUQOTVCXZOPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(C2=CC=CC=C12)C(=O)CCCl

Herkunft des Produkts

United States

Biologische Aktivität

3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a compound belonging to the class of 3,4-dihydroquinolines, recognized for their diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a quinoline-derived moiety, which contribute to its unique reactivity and biological properties. The IUPAC name indicates the presence of a propan-1-one functional group.

PropertyValue
Molecular FormulaC12_{12}H14_{14}ClN O
Molecular Weight223.70 g/mol
CAS Number92020-81-0

Research indicates that 3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one may act primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets, leading to the inhibition of their activity. This can interfere with critical cellular pathways, potentially inducing apoptosis or cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression and metabolic disorders. For instance, it has shown promise in inhibiting nitric oxide synthase (nNOS), which is crucial in regulating vascular functions .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce significant cytotoxic effects against various cancer cell lines. The ability to disrupt cellular signaling pathways associated with tumor growth makes it a candidate for further development in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one:

  • Study on Enzyme Inhibition : A study highlighted its effectiveness as an nNOS inhibitor, demonstrating selective inhibition over other nitric oxide synthases (eNOS and iNOS). This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Anticancer Assays : In a series of assays conducted on human cancer cell lines, the compound exhibited a dose-dependent cytotoxic effect. The results indicated that higher concentrations led to increased apoptosis rates in treated cells compared to controls .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound interferes with the cell cycle at the G2/M phase, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cells.

Potential Therapeutic Applications

Given its biological activity profile, 3-Chloro-1-(4-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one holds potential for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing new anticancer drugs.
  • Neurological Disorders : Due to its interaction with nitric oxide pathways, it may also have implications in treating neurological disorders where nNOS is implicated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogous Chloro-Propanone Derivatives

3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS: 91494-44-9)
  • Key Differences: Lacks the 4-methyl group on the tetrahydroquinoline ring.
  • Synthetic Route: Likely synthesized via nucleophilic substitution of tetrahydroquinoline with chloro-propanone, similar to the target compound.
3-Chloro-1-[4-(3-chloropropanoyl)-6,7-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one (CAS: 6687-73-6)
  • Structure: Contains a quinoxaline core with dual chloro-propanone chains and additional methyl groups.
  • Molecular Weight : 343.25 g/mol (C₁₆H₂₀Cl₂N₂O₂), significantly higher than the target compound.
  • Properties : Increased lipophilicity (XLogP3: ~3.8) due to dual chlorine atoms and methyl groups, which may enhance bioavailability but reduce aqueous solubility .

Hybrid Molecules with Tetrahydroquinoline Moieties

H2 Hybrid (1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one)
  • Structure: Combines tetrahydroquinoline with ibuprofen-derived fragments.
  • Biological Activity : Demonstrated significant antioxidant and anti-inflammatory activity (e.g., inhibition of albumin denaturation) in vitro.
  • Lipophilicity : Experimentally determined logP values (via RP-TLC) were comparable to in silico predictions, highlighting the role of hybrid structures in balancing hydrophobicity and bioactivity .
EP3222620B1 (Patent Compound)
  • Structure: Features a cyanoquinoline core linked to tetrahydroquinoline and piperidine groups.
  • Key Contrast : The target compound’s simplicity may offer advantages in synthetic scalability and reduced off-target interactions .

Quinoline-Chalcone Hybrids

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • Structure : A chalcone derivative with a conjugated α,β-unsaturated ketone system.
  • Biological Relevance : Exhibits antimicrobial and antitumor activity due to the chalcone moiety’s ability to interact with cellular targets via π-π stacking (centroid distances: 3.428–3.770 Å) .
  • Synthetic Method : Claisen-Schmidt condensation, differing from the nucleophilic substitution used for the target compound.

Thiophene-Based Analogs

3-Chloro-1-(thiophen-2-yl)propan-1-one
  • Structure: Substitutes tetrahydroquinoline with a thiophene ring.
  • Synthesis : Friedel-Crafts acylation, leveraging thiophene’s electron-rich aromatic system.

Comparative Analysis of Key Properties

Property Target Compound CAS 91494-44-9 H2 Hybrid Quinoline-Chalcone
Molecular Weight (g/mol) 237.72 224.69 (estimated) ~350 (C₂₃H₂₇NO₂) 399.89 (C₂₅H₁₈ClNO)
XLogP3 2.6 ~2.3 3.1 (experimental) ~4.0 (predicted)
Bioactivity Potential CNS activity Not reported Antioxidant, anti-inflammatory Antimicrobial, antitumor
Synthetic Method Nucleophilic substitution Similar to target compound Hybridization Claisen-Schmidt condensation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.